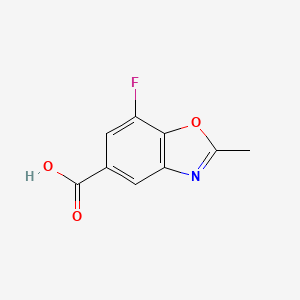
7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with a fluorinated aromatic aldehyde under acidic conditions. One common method includes the use of titanium tetraisopropoxide (TTIP) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidizing agent . The reaction is carried out in ethanol at 50°C, leading to the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with biological molecules, increasing its binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
- 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)amino)phenyl)-1,3-benzoxazole-5-carboxylic acid
Uniqueness
7-Fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H6FNO3 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c1-4-11-7-3-5(9(12)13)2-6(10)8(7)14-4/h2-3H,1H3,(H,12,13) |
Clé InChI |
SIKRLPNMUKPFNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


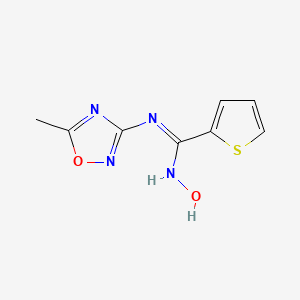
![2-[(2-Amino-3-methylpentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13237275.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
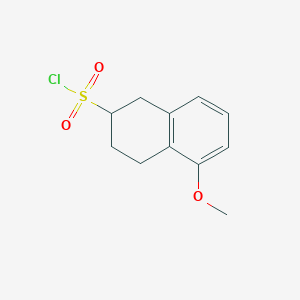
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
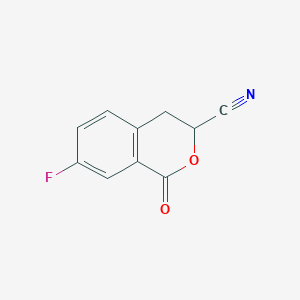
![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)
![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)

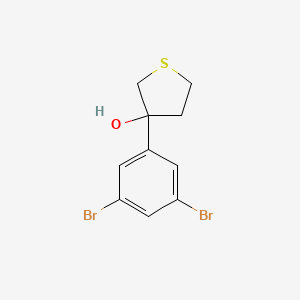
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)
![5-(5-Formylfuran-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237356.png)
